REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH3:12][C:13]([CH3:15])=O.N1CCCCC1>CO>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[C:13]([CH3:15])[CH3:12]
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Name
|
|
Quantity
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2.84 g
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Type
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reactant
|
Smiles
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FC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
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reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0.8 mL
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Type
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reactant
|
Smiles
|
N1CCCCC1
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 16 hours
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Duration
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16 h
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
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Type
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WASH
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Details
|
washed with methanol (20 mL)
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |